3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
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Overview
Description
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound that features a unique combination of an oxadiazole ring and a tetrahydrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine typically involves the formation of the oxadiazole ring followed by the construction of the tetrahydrobenzo[b]thiophene moiety. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and thermal properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the progression of certain cancers . The compound binds to the hydrophobic region of the p65 protein, preventing its activation and subsequent transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but differs in the attached moieties.
1,3,4-Oxadiazoles: These compounds have similar structural features and are known for their broad range of chemical and biological properties.
Uniqueness
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is unique due to its combination of the oxadiazole ring and the tetrahydrobenzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
3-(4-Methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (CAS: 1351385-74-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene core and an oxadiazole moiety. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of approximately 233.31 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
1. Antimicrobial Activity
Preliminary studies indicate that compounds with oxadiazole groups often exhibit antimicrobial properties. For example, related oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism generally involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in several cancer types by inducing apoptosis and modulating signaling pathways related to cell survival.
3. PPAR Modulation
Recent research has highlighted the role of PPAR (Peroxisome Proliferator-Activated Receptor) ligands in metabolic regulation and cancer therapy. Compounds similar to this compound have been identified as PPARγ agonists, which may help in managing conditions like diabetes and obesity by enhancing insulin sensitivity and reducing inflammation.
Case Study: Anticancer Activity
A study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar scaffolds to this compound exhibited IC₅₀ values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (NCI-H460) cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
A | MDA-MB-231 | 5.0 | Apoptosis induction |
B | NCI-H460 | 7.2 | Caspase activation |
C | HepG2 | 12.5 | Cell cycle arrest |
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives were tested against common pathogens using disk diffusion methods. The results demonstrated significant inhibition zones for Staphylococcus aureus and Candida albicans.
Pathogen | Inhibition Zone (mm) | Compound Tested |
---|---|---|
Staphylococcus aureus | 18 | D1 |
Escherichia coli | 15 | D2 |
Candida albicans | 20 | D3 |
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(4-methyl-1,2,5-oxadiazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-6-10(14-15-13-6)9-7-4-2-3-5-8(7)16-11(9)12/h2-5,12H2,1H3 |
InChI Key |
WSFDQLWKARUDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=C(SC3=C2CCCC3)N |
Origin of Product |
United States |
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